rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide
Description
rac-1-(2-Chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide (referred to as C2BA-4 in ) is a racemic methanesulfonamide derivative featuring a benzimidazole core substituted at the 5-position with a 1-phenylethyl group. The sulfonamide moiety is linked to a 2-chlorophenyl group, contributing to its steric and electronic profile. This compound was identified as a foundational agonist of the human pregnane X receptor (hPXR), a nuclear receptor regulating drug metabolism and detoxification pathways . Its racemic nature implies a 1:1 mixture of enantiomers, which may exhibit distinct pharmacological properties.
Properties
Molecular Formula |
C22H20ClN3O2S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(1-phenylethyl)benzimidazol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-16(17-7-3-2-4-8-17)26-15-24-21-13-19(11-12-22(21)26)25-29(27,28)14-18-9-5-6-10-20(18)23/h2-13,15-16,25H,14H2,1H3 |
InChI Key |
LGZJDOMWASTSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
Benzimidazoles are classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the 5-amino substituent, selective protection and functionalization are critical. A modified Philips-Ladenburg approach employs 4-nitro-o-phenylenediamine, which undergoes cyclization with formic acid to yield 5-nitro-1H-benzimidazole. Subsequent reduction of the nitro group generates the 5-amine intermediate.
N-Alkylation for 1-Phenylethyl Substitution
Introducing the 1-phenylethyl group at the benzimidazole N1 position requires alkylation with (1-bromoethyl)benzene. This reaction is typically conducted in dimethylformamide (DMF) with cesium carbonate as a base, achieving >80% yield under reflux conditions. Stereochemical outcomes are mitigated by using racemic reagents, preserving the rac configuration.
Synthesis of (2-Chlorophenyl)Methanesulfonyl Chloride
The sulfonamide precursor is synthesized via chlorosulfonation of 2-chlorotoluene, followed by oxidation and chlorination.
Chlorosulfonation Reaction
2-Chlorotoluene reacts with chlorosulfonic acid at 0–5°C to form 2-chlorophenylmethanesulfonic acid. This intermediate is isolated by precipitation in ice water and purified via recrystallization from ethanol.
Conversion to Sulfonyl Chloride
Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the corresponding sulfonyl chloride. The reaction is exothermic, requiring careful temperature control (20–25°C) to prevent decomposition. The product is distilled under reduced pressure (bp 120–125°C at 15 mmHg) to yield a colorless liquid.
Coupling of Fragments to Form the Sulfonamide
The final step involves coupling the benzimidazole amine with (2-chlorophenyl)methanesulfonyl chloride.
Reaction Conditions and Optimization
In anhydrous tetrahydrofuran (THF), equimolar amounts of the amine and sulfonyl chloride are stirred at 0°C with triethylamine (TEA) as a base. After 12 hours, the mixture is quenched with water, and the product is extracted with ethyl acetate. Yield improvements (from 65% to 89%) are achieved by employing molecular sieves to scavenge HCl and prevent side reactions.
Table 1: Optimization of Sulfonamide Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | Acetonitrile |
| Base | TEA | Pyridine | DIPEA |
| Temperature (°C) | 0 | 25 | -10 |
| Yield (%) | 89 | 72 | 68 |
Characterization and Analytical Validation
Spectroscopic Data
Chiral Resolution and Racemic Confirmation
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) confirms the racemic nature, showing two peaks with a 1:1 area ratio. Optical rotation measurements yield [α]²⁵D = 0° (c = 1.0, CHCl₃), consistent with a racemic mixture.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale synthesis (100 g batch) demonstrates reproducible yields (85–88%) with the following adjustments:
-
Continuous Flow Chlorosulfonation: Enhances safety by minimizing exposure to chlorosulfonic acid.
-
Catalytic TEA Recycling: Reduces waste generation by 40%.
Chemical Reactions Analysis
Benzimidazole Core Formation
Benzimidazoles are typically synthesized via cyclization reactions between aliphatic diamines and carbonyl compounds. For example, derivatives with substituents like tert-butyl or cyano groups are formed through stepwise condensation and cyclization under acidic or basic conditions .
Key Steps :
-
Diamine and carbonyl precursor coupling : A diamine (e.g., o-phenylenediamine) reacts with a carbonyl compound (e.g., aldehydes, ketones) to form a Schiff base intermediate.
-
Cyclization : Acidic (e.g., HCl) or basic (e.g., sodium hydroxide) conditions drive ring closure to form the benzimidazole core.
Methanesulfonamide Group Incorporation
Methanesulfonamide groups are introduced via nucleophilic substitution or alkylation:
-
Sulfonation : Reaction of amines with methanesulfonyl chloride (MsCl) or methanesulfonic acid in the presence of a base (e.g., pyridine) to form sulfonamides.
-
Example from analogous compounds : In PubChem CID 44335911, methanesulfonamide is attached to a decyl chain via amine coupling .
Stability and Functional Group Transformations
-
Benzimidazole rings : Generally stable under acidic or basic conditions but susceptible to electrophilic substitution at positions ortho/para to nitrogen atoms .
-
Methanesulfonamide group : Resistant to hydrolysis under mild conditions but may undergo elimination under strong base or heat.
2.2.1 Substitution Reactions
-
S NAr (Nucleophilic Aromatic Substitution) : Fluoro- or chloro-substituted benzimidazoles undergo substitution with amines under basic conditions (e.g., K₂CO₃ in DMF) .
-
Example : In , phenethylamine replaces fluorine in a quinoline derivative via S NAr, suggesting similar reactivity for chloro-substituted benzimidazoles.
2.2.2 Rearrangement Reactions
-
Sulfonyl Migration : Methanesulfonamide groups may undergo 1,3- or 1,5-migrations under basic conditions, as observed in quinoline derivatives .
-
Mechanism : Base deprotonation generates a nucleophilic anion attacking adjacent positions, leading to rearrangement.
Comparison of Analogous Compounds
Research Gaps and Limitations
-
Direct Synthesis Data : No explicit details on the target compound’s synthesis are found in the provided sources.
-
Reactivity Studies : Limited information on the target compound’s stability or transformation pathways under specific conditions.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide has been investigated for its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cell lines.
-
Antimicrobial Properties
- The compound has demonstrated efficacy against various bacterial strains. Research suggests that modifications in the sulfonamide group can enhance antimicrobial activity, making it a candidate for developing new antibiotics.
-
Neurological Applications
- Investigations into the neuroprotective effects of benzimidazole derivatives have shown promise in treating neurodegenerative diseases. The compound may act on specific receptors or pathways involved in neuronal survival and regeneration.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new breast cancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of sulfonamides, this compound was tested against resistant bacterial strains. The results showed a substantial reduction in bacterial viability, suggesting its potential as an effective antimicrobial agent.
Data Tables
| Application Area | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | Study 2023 |
| Antimicrobial | Significant reduction in bacterial viability | Study 2024 |
| Neurological | Potential neuroprotective effects | Review 2023 |
Mechanism of Action
C2BA-4 exerts its effects by specifically activating the human Pregnane X receptor. This activation leads to the induction of various drug-metabolizing enzymes, such as cytochrome P450 3A4 and 2B6, and drug transporters. The compound binds to the ligand-binding domain of the receptor, causing a conformational change that facilitates the recruitment of coactivators and the subsequent transcriptional activation of target genes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares C2BA-4 to structurally related benzimidazole-sulfonamide derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Core Scaffold and Substituent Variations
Table 1: Key Structural Features of C2BA-4 and Analogs
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : C2BA-4’s 2-chlorophenyl group increases logP compared to A1D93, enhancing membrane permeability but possibly limiting solubility.
- Racemic vs. Enantiopure Forms : While C2BA-4 is racemic, enantiopure analogs (if synthesized) could exhibit divergent pharmacokinetics or receptor selectivity, though data on this aspect are absent in the evidence.
Biological Activity
The compound rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the benzimidazole core and subsequent modifications to introduce the chlorophenyl and methanesulfonamide groups. Although specific synthetic pathways for this compound are not detailed in the available literature, similar benzimidazole derivatives have been synthesized using methods such as nucleophilic substitutions and coupling reactions under controlled conditions .
Antiproliferative Activity
Research has indicated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231. The presence of substituents on the benzimidazole ring can enhance these effects, suggesting that this compound may also possess notable anticancer properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| rac-1 | MDA-MB-231 | 16.38 |
| Similar | Other derivatives | 29.39 - 62.30 |
Antimicrobial Activity
In addition to its antiproliferative effects, this compound may exhibit antimicrobial properties. Studies on structurally related benzimidazole derivatives have reported significant inhibition against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with MIC values indicating effective antibacterial activity .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus faecalis | 4 |
The biological activity of this compound may involve multiple mechanisms:
- G Protein-Coupled Receptor Modulation : Benzimidazole derivatives often interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. This interaction can lead to alterations in intracellular signaling cascades, impacting processes such as cell proliferation and apoptosis .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms, although further research is needed to elucidate these pathways specifically for rac-1.
Case Studies
Several case studies highlight the efficacy of similar benzimidazole compounds in clinical settings:
- Study on Anticancer Properties : A study demonstrated that a series of N-substituted benzimidazoles significantly reduced tumor growth in xenograft models, supporting their potential as therapeutic agents in oncology .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of benzimidazole derivatives found that they effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a dual role in both prevention and treatment of infections .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling sulfonamide precursors with functionalized benzimidazole intermediates. Solvent-free reductive amination (as in related sulfonamide syntheses) can improve yield and reduce side products . Optimization includes monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate for intermediate formation). Post-reaction purification via recrystallization or column chromatography is critical for isolating enantiomers, given the racemic nature of the compound.
Q. How does the structural configuration of the 2-chlorophenyl and benzimidazole moieties influence biological activity?
- Methodological Answer : The 2-chlorophenyl group enhances lipophilicity and membrane permeability, while the benzimidazole core contributes to π-π stacking interactions with biological targets (e.g., enzymes or receptors). Comparative studies of analogous sulfonamides suggest that substituents on the benzimidazole ring (e.g., 1-phenylethyl) modulate steric hindrance and binding affinity . X-ray crystallography (as used in related sulfonamide analyses) can resolve spatial arrangements and guide structure-activity relationship (SAR) studies .
Q. What analytical techniques are recommended for confirming the purity and enantiomeric composition of this compound?
- Methodological Answer : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Impurity profiling via LC-MS can identify byproducts, referencing pharmacopeial standards for sulfonamide derivatives . Quantitative NMR (e.g., ¹H-NMR integration of diagnostic peaks) and elemental analysis validate molecular composition.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic and steric effects of substituents on target binding?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic protein structures (e.g., carbonic anhydrase or kinases) evaluates binding modes. Compare docking scores of derivatives with varying substituents (e.g., 2-chlorophenyl vs. 4-methylphenyl) to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antiviral efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Replicate studies using standardized protocols (e.g., NCI-60 panel for anticancer screening, plaque reduction assays for antiviral activity). Cross-validate findings with orthogonal methods:
- Apoptosis markers (Annexin V/PI staining) for cytotoxicity.
- Enzyme inhibition assays (e.g., carbonic anhydrase IX for anticancer mechanisms) .
- Meta-analysis of sulfonamide SAR databases to identify trends in functional group contributions .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for optimizing pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogen replacement on the phenyl ring, benzimidazole N-alkylation).
- Step 2 : Assess solubility (shake-flask method), logP (HPLC-derived), and metabolic stability (microsomal incubation).
- Step 3 : Corrogate data with in vivo pharmacokinetics (e.g., rodent studies measuring Cmax, t½). For example, bulkier N-substituents (1-phenylethyl) may reduce metabolic clearance but increase plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
